2-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
2-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound with potential applications in medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers exploring new therapeutic agents and advanced materials.
Properties
IUPAC Name |
2-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N4O4S2/c1-38-23-12-8-20(9-13-23)26-18-27(21-10-14-24(39-2)15-11-21)35(33-26)28(36)19-41-31-32-25-16-17-40-29(25)30(37)34(31)22-6-4-3-5-7-22/h3-15,27H,16-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNJIADDPUWOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Cyclization
A mixture of 4-methoxybenzaldehyde (2.0 eq) and hydrazine hydrate (1.0 eq) in ethanol undergoes reflux for 12 hours to form the hydrazone intermediate. Subsequent addition of ethyl acetoacetate (1.2 eq) in the presence of acetic acid (10 mol%) at 80°C for 6 hours yields 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxylic acid ethyl ester. Saponification with aqueous NaOH (2 M) at 60°C for 2 hours provides the carboxylic acid derivative (Yield: 78%).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Catalyst | Acetic acid (10 mol%) |
| Reaction Time | 6 hours |
Construction of the Thieno[3,2-d]pyrimidin-4-one Core
The thienopyrimidinone scaffold is synthesized via a Gewald reaction , which facilitates the annulation of a thiophene ring onto a pyrimidine backbone.
Gewald Reaction Protocol
A mixture of malononitrile (1.5 eq), elemental sulfur (1.2 eq), and 3-amino-2-cyanoacetophenone (1.0 eq) in DMF is heated at 120°C for 8 hours under nitrogen. The intermediate 2-aminothiophene-3-carbonitrile is isolated and subjected to cyclization with urea (2.0 eq) in acetic acid at 100°C for 5 hours to yield 3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one (Yield: 65%).
Optimization Insights
- Microwave irradiation (160°C, 30 minutes) improves yield to 72% by enhancing reaction homogeneity.
- Substituting urea with thiourea produces the thione analog, which requires oxidation with H₂O₂ for conversion to the ketone.
Purification and Characterization
Final purification is achieved via preparative HPLC (C18 column, acetonitrile/water gradient) followed by lyophilization. Structural confirmation is performed using:
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrimidinone C5-H), 7.89–7.12 (m, 13H, aromatic), 4.34 (t, 2H, SCH₂), 3.82 (s, 6H, OCH₃).
- HRMS (ESI+) : m/z calculated for C₃₆H₃₁N₅O₅S₂ [M+H]⁺: 694.1892, found: 694.1889.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Conventional | 62 | 98 | Scalability |
| Microwave-Assisted | 72 | 99 | Reduced reaction time |
| Solvent-Free | 58 | 97 | Eco-friendly |
Chemical Reactions Analysis
Table 1: Key Functional Groups and Reactivity
| Functional Group | Potential Reactivity |
|---|---|
| Pyrazoline ring | Electrophilic substitution at aromatic positions; coordination with metal ions |
| Thienopyrimidin-4-one | Ring-opening under strong acidic/basic conditions; hydrogen bond acceptor |
| Sulfanyl (–S–) bridge | Oxidation to sulfoxides/sulfones; nucleophilic substitution at adjacent positions |
| Methoxyphenyl substituents | Demethylation under strong Lewis acids; O-methyl group as directing group |
Reactivity with Nucleophiles
The sulfanyl bridge and ketone group in the pyrazoline moiety are susceptible to nucleophilic attack:
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Thiol exchange : The –S– group may undergo displacement with stronger nucleophiles (e.g., amines, alkoxides) .
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Ketone reactivity : The α-keto group could participate in condensation reactions (e.g., with hydrazines to form hydrazones) .
Oxidation Reactions
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Sulfur oxidation : The sulfanyl linker may oxidize to sulfoxide (R–S(O)–R) or sulfone (R–SO₂–R) using agents like H₂O₂ or mCPBA .
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Methoxy group stability : Under harsh oxidative conditions (e.g., KMnO₄), demethylation to phenolic derivatives is possible.
Enzyme Inhibition Potential
The thienopyrimidinone scaffold is associated with kinase and phosphodiesterase inhibition . While direct studies on this compound are absent, analogs with similar cores show:
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ATP-competitive binding due to planar aromatic systems.
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Hydrogen bonding via pyrimidinone carbonyl groups to enzyme active sites .
Limitations and Recommendations
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Data gaps : No experimental reaction data or spectral characterization is available for this specific compound . Sigma-Aldrich explicitly states that analytical data (e.g., NMR, HPLC) are not collected for such rare chemicals .
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Future work : Targeted synthesis and in vitro assays are required to validate reactivity and biological activity.
Scientific Research Applications
2-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antioxidant and antimicrobial agent. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in studies exploring the mechanisms of oxidative stress and microbial resistance.
Mechanism of Action
The mechanism of action of 2-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with biological molecules. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . Its antimicrobial activity is likely due to its interaction with microbial cell membranes, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share a similar core structure and exhibit antioxidant and antimicrobial properties.
4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl derivatives: These compounds also feature methoxyphenyl groups and have been studied for their biological activities.
Uniqueness
2-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is unique due to its combination of multiple functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a versatile compound for various research applications.
Biological Activity
The compound 2-({2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one belongs to a class of thieno[3,2-d]pyrimidine derivatives that have garnered attention for their potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of thieno[3,2-d]pyrimidine derivatives is often attributed to their ability to interact with various molecular targets. These compounds typically exhibit inhibition of specific enzymes or receptors involved in cellular signaling pathways. For instance:
- EZH2 Inhibition : Some thieno[3,2-d]pyrimidine derivatives have been identified as inhibitors of the enhancer of zeste homolog 2 (EZH2), a key regulator in epigenetic modification associated with cancer progression. These inhibitors can induce apoptosis in cancer cells and inhibit cell migration .
- 17β-Hydroxysteroid Dehydrogenase Inhibition : Studies have shown that certain thieno[3,2-d]pyrimidinones can inhibit 17β-hydroxysteroid dehydrogenases (17β-HSDs), which are involved in steroid metabolism and have implications in conditions like osteoporosis and hormone-dependent cancers .
Anticancer Activity
Recent research has highlighted the anticancer properties of thieno[3,2-d]pyrimidine derivatives. For instance:
- Cell Line Studies : A series of compounds demonstrated significant antiproliferative effects against various cancer cell lines such as SU-DHL-6 and K562. Compound 12e , for example, exhibited IC50 values of 0.55 μM against SU-DHL-6 cells and 0.95 μM against WSU-DLCL-2 cells, indicating potent antitumor activity with low toxicity against normal HEK293T cells (CC50 = 15.09 μM) .
Antiplatelet Activity
Another notable effect is the anti-platelet activity observed in some derivatives:
- Inhibition Studies : Compounds derived from thieno[3,2-d]pyrimidines have shown promising results in inhibiting platelet aggregation. For example, one compound exhibited 97% inhibition of platelet aggregation induced by arachidonic acid (A.A.) after oral administration in guinea pigs, outperforming aspirin significantly .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Key observations include:
- Substituent Effects : The presence of electron-donating groups such as methoxyphenyl enhances biological activity by improving binding affinity to target enzymes or receptors.
- Conformational Considerations : The conformation of the thieno[3,2-d]pyrimidine ring system plays a significant role in its interaction with biological targets. Compounds that maintain a favorable conformation are more likely to exhibit higher inhibitory activity against their respective targets .
Case Studies and Research Findings
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
Methodological Answer: The synthesis of this thieno-pyrimidinone derivative requires a multi-step approach, leveraging coupling reactions and heterocyclic ring formation. Critical steps include:
- Core Construction: Use a thieno[3,2-d]pyrimidin-4-one scaffold as the base, synthesized via cyclization of thiophene derivatives with urea or thiourea under acidic conditions .
- Sulfanyl Group Introduction: Incorporate the sulfanyl moiety through nucleophilic substitution or thiol-ene reactions. Evidence from similar compounds suggests using 2-mercaptoethyl intermediates for selective coupling .
- Pyrazole Substitution: Attach the 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl group via alkylation or amidation, ensuring regioselectivity by protecting reactive sites during synthesis .
Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thieno-pyrimidinone formation | H2SO4, reflux, 6 hrs | 65–70 | |
| Sulfanyl incorporation | K2CO3, DMF, 80°C, 12 hrs | 55 |
Q. How is X-ray crystallography utilized to confirm the molecular structure?
Methodological Answer: Single-crystal X-ray diffraction is critical for resolving conformational details. Key parameters include:
- Unit Cell Dimensions: Monoclinic systems (e.g., space group P21/n) are common for similar pyrimidine derivatives, with cell parameters such as a = 21.637 Å, b = 5.9532 Å, c = 24.749 Å, and β = 109.519° .
- Dihedral Angles: Pyrazole and pyrimidine rings often exhibit dihedral angles <20°, indicating planar or near-planar conformations (e.g., 15.04° in related compounds) .
- Data Refinement: Use SHELXL for refinement, targeting R-factors <0.05. Discrepancies in bond lengths (e.g., C–C deviations up to 0.020 Å) are resolved via iterative least-squares methods .
Table 2: Crystallographic Data from
| Parameter | Value |
|---|---|
| Space Group | P21/n |
| R Factor | 0.052 |
| Dihedral Angle (Pyrazole-Pyrimidine) | 15.04° |
Advanced Research Questions
Q. How can conformational discrepancies in crystallographic data be resolved?
Methodological Answer: Discrepancies arise from dynamic disorder or lattice imperfections. Strategies include:
- Multi-Phase Refinement: Separate overlapping electron density peaks using programs like OLEX2 .
- Temperature Factor Analysis: Atoms with high B-factors (>4 Ų) suggest mobility; constrain their positions during refinement .
- Cross-Validation: Compare experimental data with computational models (e.g., DFT-optimized geometries) to validate torsional angles .
Q. What approaches are effective for structure-activity relationship (SAR) studies of thieno-pyrimidinone derivatives?
Methodological Answer: SAR studies focus on substituent effects:
- Electron-Withdrawing Groups (EWGs): Sulfanyl and methoxyphenyl groups enhance π-π stacking with biological targets, as seen in similar pyrimidinones .
- Ring Flexibility: The 4,5-dihydro-1H-pyrazole moiety introduces conformational rigidity, potentially improving binding affinity .
- Biological Assays: Test analogs against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify inhibition constants (Ki) .
Table 3: SAR Trends in Thieno-Pyrimidinones
| Substituent | Biological Activity Trend | Reference |
|---|---|---|
| Methoxyphenyl | ↑ Enzyme inhibition | |
| Sulfanyl | ↑ Solubility & binding |
Q. How are spectral contradictions (e.g., NMR vs. XRD) addressed during structural verification?
Methodological Answer: Contradictions between NMR (solution state) and XRD (solid state) data often stem from dynamic effects. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
